3,4-Diacetoxybenzaldehyde
Overview
Description
3,4-Diacetoxybenzaldehyde is an organic compound with the chemical formula C11H10O5. It is known for its white to light yellow crystalline appearance and is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diacetoxybenzaldehyde can be synthesized through the acetylation of 3,4-dihydroxybenzaldehyde. The reaction typically involves the use of acetic anhydride and an acid catalyst, such as sulfuric acid, to facilitate the acetylation process . The reaction conditions usually include maintaining a controlled temperature and stirring the mixture to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
3,4-Diacetoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
3,4-Diacetoxybenzaldehyde has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Diacetoxybenzaldehyde involves its interaction with molecular targets through its functional groups. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can further participate in various biochemical pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines and other derivatives .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzaldehyde: The precursor in the synthesis of 3,4-Diacetoxybenzaldehyde.
3,4-Dimethoxybenzaldehyde: A compound with similar structural features but different functional groups.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): A well-known flavoring agent with similar aromatic structure.
Uniqueness
This compound is unique due to its dual acetoxy groups, which provide distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
(2-acetyloxy-4-formylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHMNJKAVNPOOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363988 | |
Record name | 3,4-Diacetoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67727-64-4 | |
Record name | 3,4-Diacetoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Diacetoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,4-diacetoxybenzaldehyde utilized in the synthesis of compounds with potential for treating degenerative joint disorders?
A1: this compound serves as a crucial building block in the synthesis of novel phosphonoacetic acid derivatives. [] The research highlights its role as a reactant in a multi-step synthesis process. Specifically, this compound reacts with phosphonoacetic acid triethyl in the presence of titanium tetrachloride (TiCl4) within tetrahydrofuran (THF) solvent. This reaction, followed by a subsequent step involving N-methylmorpholine, yields the target phosphonoacetic acid derivative. [] These derivatives are proposed to exhibit both proteoglycan synthesis-stimulating effects in cartilage and substance P antagonistic action, suggesting their potential therapeutic value in managing degenerative joint disorders. []
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